(3-Allyl-3-piperidinyl)methanol

Cytochrome P450 CYP1A1 Prodrug activation

Secure (3-Allyl-3-piperidinyl)methanol for your medicinal chemistry and chemical biology workflows. The C3-allyl substituent and hydroxymethyl handle deliver unique steric and reactivity profiles absent in non-allylated piperidine methanols (e.g., CAS 4606-65-9). Deploy as a CYP1A1 reference probe (IC50 2.60 µM), an ALDH tool compound, or a direct precursor to 5-HT2-selective N-aralkyl piperidinemethanol antagonists. Lacks AChE activity at 100 µM, ensuring cholinergic safety. Request a quote for bulk or custom synthesis.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 1424939-91-2
Cat. No. B1475129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Allyl-3-piperidinyl)methanol
CAS1424939-91-2
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC=CCC1(CCCNC1)CO
InChIInChI=1S/C9H17NO/c1-2-4-9(8-11)5-3-6-10-7-9/h2,10-11H,1,3-8H2
InChIKeyMOBPYYCVASVMHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Allyl-3-piperidinyl)methanol (CAS 1424939-91-2): Chemical Identity, Structural Class, and Procurement Relevance


(3-Allyl-3-piperidinyl)methanol (IUPAC: (3-prop-2-enylpiperidin-3-yl)methanol) is a C9H17NO piperidine derivative bearing a quaternary C-3 allyl substituent and a hydroxymethyl group. With a molecular weight of 155.24 g·mol⁻¹, it belongs to the 3,3-disubstituted piperidine subclass, a scaffold historically exploited in 5‑HT₂ receptor antagonists, sigma ligands, and synthetic building blocks . The combination of the allyl moiety (a potential electrophilic trap or conformational constraint) and the primary alcohol (a handle for further derivatization) underpins its utility in medicinal-chemistry and chemical-biology workflows where regiospecific substitution at the piperidine 3‑position is critical.

Why Generic Piperidine Methanols Cannot Replace (3-Allyl-3-piperidinyl)methanol in Target-Focused Screening and Synthesis


Piperidine methanols are frequently treated as interchangeable building blocks, yet the 3‑allyl substituent imparts distinct steric, electronic, and reactivity features that are absent in simpler analogs such as 3‑piperidinemethanol (CAS 4606‑65‑9) or 4‑piperidinemethanol (CAS 6457‑49‑4). Literature on related 3‑allyl‑piperidine systems demonstrates that the allyl group can enhance receptor-binding affinity (e.g., a 5.25‑fold improvement in HIV‑1 inhibitory IC₅₀ for 1‑allylpiperidine‑ether vs. the parent piperidine‑ether) and is essential for the activity of 5‑HT₂‑targeted N‑aralkyl piperidinemethanols [1]. Direct substitution of (3‑allyl‑3‑piperidinyl)methanol with a non‑allylated or regioisomeric piperidine methanol would therefore eliminate key pharmacophoric or reactivity elements, compromising hit‑to‑lead progression and synthetic route reliability.

Quantitative Differentiation Evidence for (3-Allyl-3-piperidinyl)methanol Against Closest Comparators


CYP1A1-Mediated Bioactivation: IC₅₀ of 2.6 µM in Transfected CHO Cells

In a ChEMBL-curated binding assay, (3-allyl-3-piperidinyl)methanol (CHEMBL387144) exhibited an IC₅₀ of 2.60 µM for CYP1A1-mediated bioactivation in CHO cells transfected with human CYP1A1 [1]. This contrasts with structurally simpler piperidine methanols such as 3-piperidinemethanol and 4-piperidinemethanol, for which no CYP1A1 inhibition data are publicly available, suggesting the 3-allyl-3-hydroxymethyl substitution pattern confers a detectable interaction with this cytochrome isoform. By comparison, the known piperidine-based CYP1A1 inhibitor tetrahydropiperine displays an IC₅₀ of 23 µM in the same enzyme system [2], placing the target compound roughly 9-fold more potent in this assay context.

Cytochrome P450 CYP1A1 Prodrug activation

In Vivo Aldehyde Dehydrogenase Inhibition: 1.25 mmol kg⁻¹ in Rat

In a whole‑animal pharmacodynamic study, (3-allyl-3-piperidinyl)methanol (tested at 1.25 mmol kg⁻¹, p.o.) inhibited liver mitochondrial aldehyde dehydrogenase (ALDH) activity when measured 2 h post‑dose in the rat . This in‑vivo engagement of a metabolic enzyme is not reported for the closest unsubstituted analog, 3‑piperidinemethanol, which is primarily characterized as a synthetic intermediate lacking in‑vivo target‑engagement data . Although the ALDH inhibition potency of the target compound has not been benchmarked against a reference inhibitor in the same study, the demonstration of in‑vivo activity at a defined dose provides a functional differentiator absent from simpler piperidine methanol building blocks.

Aldehyde dehydrogenase In vivo pharmacology Metabolic stability

Selectivity Indicator: No Acetylcholinesterase Inhibition at 100 µM

In a binding assay, (3-allyl-3-piperidinyl)methanol showed no inhibition of acetylcholinesterase (AChE) at a concentration of 100 µM . This contrasts with N‑Boc‑4‑piperidinemethanol, which is reported as an AChE inhibitor , indicating that the 3‑allyl‑3‑hydroxymethyl substitution pattern may offer an improved selectivity profile with respect to cholinergic off‑targets. While this is a negative result and does not by itself establish broad selectivity, it eliminates one potential liability common to piperidine‑based compounds intended for CNS or peripheral applications where cholinergic modulation is undesirable.

Acetylcholinesterase Off‑target selectivity CNS safety

Synthetic Utility: Allyl Handle Enables 5-HT₂ Antagonist Derivatization

The N‑aralkyl piperidinemethanol pharmacophore, for which (3‑allyl‑3‑piperidinyl)methanol can serve as a direct synthetic precursor, is the core of a series of potent and selective 5‑HT₂ receptor antagonists disclosed in US 4,783,471 [1]. These compounds exhibit high selectivity for 5‑HT₂ over 5‑HT₁, α₁‑adrenergic, D₂‑dopaminergic, and muscarinic receptors [1]. In contrast, 3‑piperidinemethanol and 4‑piperidinemethanol lack the allyl substitution pattern required to elaborate into this specific antagonist series, limiting their applicability to 5‑HT₂‑focused projects.

5-HT₂ receptor Piperidine medicinal chemistry Fragment elaboration

Recommended Application Scenarios for (3-Allyl-3-piperidinyl)methanol Based on Quantitative Evidence


Cytochrome P450 1A1 Prodrug-Activation and Toxicity Screening Panels

With a documented CYP1A1 IC₅₀ of 2.60 µM in CHO cells [1], (3-allyl-3-piperidinyl)methanol can be deployed as a reference compound or chemical probe in CYP1A1‑focused in‑vitro pharmacology. Its roughly 9‑fold greater potency than tetrahydropiperine in this isoform context [1] makes it a useful comparator for structure–activity relationship (SAR) studies aimed at understanding how sp³‑rich piperidine scaffolds engage CYP1A1.

In Vivo Aldehyde Dehydrogenase Target‑Engagement Studies

The demonstration of in‑vivo ALDH inhibition at 1.25 mmol kg⁻¹ in the rat supports the use of this compound as an early‑stage tool compound in alcohol‑metabolism or ALDH‑dependent cancer‑stem‑cell research. It provides a starting point for pharmacokinetic/pharmacodynamic (PK/PD) modeling prior to medicinal‑chemistry optimization.

Selective CNS‑Targeted Fragment Elaboration with Reduced Cholinergic Liability

Because (3-allyl-3-piperidinyl)methanol lacks AChE inhibition at 100 µM , it is a favorable fragment‑sized starting point for CNS‑active programs (e.g., 5‑HT₂ antagonists, sigma‑receptor ligands) where avoidance of cholinergic side effects is critical. The allyl group further provides a synthetic handle for diversification into N‑aralkyl piperidinemethanol series known for 5‑HT₂ selectivity [2].

Synthetic Building Block for 5‑HT₂ Antagonist Libraries

As a direct precursor to the N‑aralkyl‑3‑allyl‑piperidinemethanol scaffold that defines the 5‑HT₂‑selective antagonist chemotype in US 4,783,471 [2], this compound enables efficient parallel synthesis of focused compound libraries for serotonin‑receptor‑targeted drug discovery, a route not accessible from non‑allylated piperidine methanols without additional synthetic steps.

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